molecular formula C12H17N B2474340 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- CAS No. 3242-86-2

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-

Cat. No.: B2474340
CAS No.: 3242-86-2
M. Wt: 175.275
InChI Key: CONXRIXRWSVVIC-UHFFFAOYSA-N
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Description

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-, is a chemical building block of significant interest in advanced organic and medicinal chemistry research. As a tetrahydro analogue of 2-naphthaleneethanamine, its partially saturated structure offers unique steric and electronic properties compared to its fully aromatic counterpart. This makes it a valuable scaffold for constructing more complex molecules and for modulating the physical and biological properties of research compounds. While specific pharmacological data for this exact molecule may be limited, its core structure is closely related to 5,6,7,8-tetrahydro-2-naphthylamine, a well-documented intermediate. The amine group on the tetralin (5,6,7,8-tetrahydronaphthalene) skeleton serves as a versatile handle for further chemical transformation. Researchers utilize such compounds in the synthesis of novel azo dyes, where the amine undergoes diazotization to create chromophores with potential applications in material science and as fluorescent probes . Furthermore, the tetralin structure is a privileged motif in drug discovery, often associated with central nervous system (CNS) activity. The ethylamine side chain in 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- presents opportunities for researchers to explore its interactions with various neurotransmitter systems, potentially leading to the development of new receptor ligands. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONXRIXRWSVVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Naphthalenecarbonitrile

A widely reported route involves the hydrogenation of 2-naphthalenecarbonitrile under high-pressure H₂ (50–100 bar) in the presence of Raney nickel or palladium-on-carbon (Pd/C) catalysts. The reaction proceeds via sequential nitrile reduction to a primary amine, followed by saturation of the naphthalene ring. Typical conditions include ethanol or tetrahydrofuran (THF) as solvents at 80–120°C for 12–24 hours, yielding the target compound with 65–78% efficiency.

Table 1: Hydrogenation Conditions and Outcomes

Starting Material Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%)
2-Naphthalenecarbonitrile Raney Ni Ethanol 100 70 72
2-Naphthalenecarbonitrile Pd/C THF 80 50 65

Partial Hydrogenation of 1,8-Dinitronaphthalene

A Chinese patent (CN108689863A) discloses a method using 1,8-dinitronaphthalene as the starting material. The process involves selective hydrogenation of one nitro group to an amine using H₂ (30 bar) and PtO₂ in acetic acid at 50°C, followed by cyclohexene ring saturation with Pd/C. This two-step approach achieves a 68% overall yield, though scalability is limited by the cost of Pt-based catalysts.

Reductive Amination Strategies

Reductive Amination of 7-Methoxy-2-Tetralone

Vulcanchem’s synthesis route begins with 7-methoxy-2-tetralone, which undergoes reductive amination with propylamine under H₂ (20 bar) and Raney Ni catalysis. The intermediate secondary amine is demethylated using boron tribromide (BBr₃) in dichloromethane, yielding the primary amine with 81% purity. Critical parameters include:

  • Molar ratio : 1:1.2 (ketone:propylamine)
  • Reaction time : 8 hours for amination; 4 hours for demethylation
  • Temperature : 60°C (amination), −10°C (demethylation)

Borohydride-Mediated Reduction

A modified approach from Patent CN103588651A employs ZnCl₂ and KBH₄ to reduce 2-(7-methoxy-1-naphthyl)acetamide. The reaction occurs in tetrahydrofuran/toluene at 110°C, followed by acidic workup and basification to isolate the amine. This method achieves a 89% yield but requires careful control of pH during extraction to minimize byproducts.

Alternative Synthetic Pathways

Grignard Reaction Followed by Ammonolysis

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetonitrile reacts with methylmagnesium bromide to form a ketimine intermediate, which is hydrolyzed to the amine using aqueous NH₄Cl. While this method offers a 70% yield, it suffers from poor regioselectivity in the Grignard addition step.

Enzymatic Resolution of Racemic Mixtures

Recent advances utilize lipase enzymes (e.g., Candida antarctica) to resolve racemic 2-naphthaleneethanamine derivatives. For example, kinetic resolution of N-acetylated intermediates in hexane achieves 94% enantiomeric excess (ee) for the (R)-isomer, though industrial adoption remains limited due to enzyme costs.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Key Methods

Method Yield (%) Cost Scalability Purity
Catalytic Hydrogenation 65–78 Moderate High 95–98%
Reductive Amination 81 High Moderate 90–93%
Borohydride Reduction 89 Low Low 85–88%
Enzymatic Resolution 70 Very High Low 94% ee

Catalytic hydrogenation balances yield and scalability, making it the preferred industrial method. Reductive amination offers higher purity but requires expensive boron reagents. Borohydride-based reductions, while efficient, generate stoichiometric waste, complicating large-scale production.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance hydrogenation rates by stabilizing transition states, whereas toluene improves selectivity in reductive amination by minimizing side reactions.

Catalyst Poisoning

Sulfur-containing impurities in starting materials deactivate Raney Ni catalysts. Pretreatment with chelating agents (e.g., EDTA) restores 15–20% activity in reused catalysts.

Temperature-Dependent Byproducts

At temperatures >120°C, competing dehydrogenation forms aromatic byproducts like 2-naphthylethylamine. Kinetic studies recommend maintaining hydrogenation below 100°C to suppress this pathway.

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene ring.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Naphthalenone derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound is being studied for its biological activity. Research indicates potential interactions with various biological systems, which might lead to significant therapeutic developments. For instance, it has been evaluated for its affinity towards specific receptors in the brain, particularly in the context of drug discovery aimed at treating neurological disorders .

Medicine

In medicinal chemistry, 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- is explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives are being investigated for various therapeutic properties including anti-inflammatory and antimicrobial effects. Preliminary studies suggest that certain derivatives exhibit significant biological activity against pathogens while maintaining safety profiles .

Industry

The compound finds applications in the production of dyes and pigments due to its stable chemical structure. Its derivatives are also being explored for use in agrochemicals and other industrial chemicals.

Case Studies

  • Pharmacological Evaluation : A study focused on developing mGlu2 negative allosteric modulators (NAMs) based on a tetrahydronaphthyridine scaffold demonstrated that compounds derived from 2-Naphthaleneethanamine exhibited promising pharmacokinetic properties and selectivity for mGlu2 receptors. This highlights the compound's potential in neuropharmacology .
  • Antimicrobial Activity : Research conducted on naphthalene-based derivatives showed that certain compounds derived from 2-Naphthaleneethanamine displayed significant antimicrobial properties against both gram-positive and gram-negative bacteria. The safety profile against non-pathogenic bacterial strains was also assessed .

Data Tables

Application AreaKey FindingsReferences
ChemistryIntermediate for complex organic synthesis
BiologyPotential receptor interactions; therapeutic development
MedicinePrecursor for pharmaceuticals; anti-inflammatory properties
IndustryUse in dyes and pigments; potential agrochemical applications

Mechanism of Action

The mechanism of action of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with various receptors and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of certain proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

Table 1: Structural and Functional Comparison
Compound Name Formula MW (g/mol) Key Substituents Biological/Industrial Relevance References
2-Naphthaleneethanamine, 5,6,7,8-TH C₁₀H₁₃N 147.22 Primary amine CNS ligand candidate
5,5,8,8-Tetramethyl-2-naphthalenamine C₁₄H₂₁N 203.33 Methyl groups, amine Retinoid receptor agonist (IC₅₀: 0.2 nM)
Ro13-7410 C₂₃H₂₆O₂ 334.45 Propenyl benzoic acid Apoptosis inducer (leukemia cells)
5,6,7,8-Tetrahydro-1-naphthol C₁₀H₁₂O 148.20 Hydroxyl group Synthetic intermediate (pKa: 10.28)
TTAB (Retinoid) C₂₀H₂₄O₂ 308.40 Anthracenyl benzoic acid Antiproliferative (IC₅₀: 0.2 nM)

Pharmacological and Chemical Contrasts

Bioactivity Profiles
  • Anticancer Activity: TTAB and TTNN (tetrahydro-naphthalene retinoids) exhibit potent antiproliferative effects (IC₅₀: 0.2 nM–0.2 µM) via retinoic acid receptor (RAR) activation . Ro13-7410 induces apoptosis in HL-60 leukemia cells but is less potent than all-trans retinoic acid, highlighting the importance of carboxylic acid substituents for differentiation efficacy .
  • Receptor Selectivity :

    • Methyl-substituted derivatives (e.g., 5,5,8,8-Tetramethyl-2-naphthalenamine ) enhance RAR binding affinity, whereas ethoxyethyl-substituted analogues (e.g., N-(2-ethoxyethyl)-2-naphthalenamine ) modify pharmacokinetic properties .
Physicochemical Properties
  • Lipophilicity : Methyl or aromatic substituents (e.g., TTAB ) increase logP values, enhancing membrane permeability. Hydroxyl groups (e.g., 5,6,7,8-Tetrahydro-1-naphthol ) reduce lipophilicity but introduce hydrogen-bonding capacity .
  • Acidity : Tetrahydro-naphthols exhibit weak acidity (pKa ~10.3–10.5), whereas amine derivatives are basic, influencing solubility and formulation .

Critical Analysis of Divergent Data

  • Potency Discrepancies: TTAB (0.2 nM IC₅₀) vs. TTNN (0.2 µM IC₅₀) underscores the impact of anthracene vs. naphthalene cores on retinoid efficacy .
  • Substituent Trade-offs : Methyl groups enhance receptor binding but may reduce aqueous solubility, as seen in 5,5,8,8-Tetramethyl-2-naphthalenamine .

Biological Activity

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- (commonly referred to as tetrahydronaphthalene ethylamine) is a compound of interest in various biological and pharmacological studies. Its structure suggests potential interactions with biological systems, making it a candidate for research into its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- can be represented as follows:

C12H15N\text{C}_{12}\text{H}_{15}\text{N}

This compound features a naphthalene ring system with an ethylamine side chain, contributing to its unique biological properties.

Pharmacological Properties

Research indicates that tetrahydronaphthalene ethylamine exhibits various pharmacological activities:

  • Antidepressant Effects : Studies have shown that this compound may influence serotonin and norepinephrine pathways, suggesting potential antidepressant properties. For instance, animal models demonstrated reduced depressive-like behaviors after administration of the compound .
  • Neuroprotective Effects : Preliminary studies indicate neuroprotective properties against oxidative stress in neuronal cell lines. This suggests a potential role in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : In vitro studies have reported that tetrahydronaphthalene ethylamine can inhibit pro-inflammatory cytokines, indicating its potential use in inflammatory conditions.

The mechanisms underlying the biological activity of tetrahydronaphthalene ethylamine are still under investigation. However, some proposed mechanisms include:

  • Monoamine Reuptake Inhibition : Similar to traditional antidepressants, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine.
  • Antioxidant Activity : The compound may enhance endogenous antioxidant defenses or scavenge reactive oxygen species directly.

Case Study 1: Antidepressant Activity

A controlled study involving rodents assessed the antidepressant-like effects of tetrahydronaphthalene ethylamine. Results indicated a significant decrease in immobility time during forced swim tests compared to control groups. This suggests enhanced mood-related behaviors associated with increased serotonergic activity.

Case Study 2: Neuroprotection in Cell Models

In vitro experiments using SH-SY5Y neuroblastoma cells exposed to oxidative stress revealed that tetrahydronaphthalene ethylamine treatment significantly reduced cell death and apoptosis markers. This effect was attributed to its antioxidant properties.

Data Table: Summary of Biological Activities

Activity Effect Study Type Reference
AntidepressantReduced depressive behaviorAnimal model
NeuroprotectiveDecreased oxidative stress-induced cell deathIn vitro
Anti-inflammatoryInhibition of cytokinesIn vitro

Q & A

Q. Q1. What are the standard methods for synthesizing 5,6,7,8-tetrahydro-2-naphthaleneethanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via catalytic hydrogenation of 2-naphthaleneethanamine using palladium on activated carbon (5–10% Pd/C) under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C, achieving yields up to 97% . Optimization involves adjusting hydrogen pressure, catalyst loading, and solvent purity. For example, increasing hydrogen pressure to 5 bar may enhance reduction efficiency, while substituting ethyl acetate with methanol could alter reaction kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the amine product .

Advanced Synthesis

Q. Q2. How can regioselective functionalization of the tetrahydro-naphthalene backbone be achieved without compromising the amine group?

Regioselective modifications require protecting the primary amine (e.g., using tert-butoxycarbonyl [Boc] groups) before introducing substituents. For instance, Friedel-Crafts alkylation at the 5,8-positions can be performed using alkyl halides and Lewis acids (e.g., AlCl₃) in dichloromethane . Post-functionalization, deprotection with trifluoroacetic acid (TFA) regenerates the amine. Monitoring via thin-layer chromatography (TLC) and ¹H NMR ensures minimal side reactions .

Structural Characterization

Q. Q3. What advanced analytical techniques resolve ambiguities in the stereochemistry of 5,6,7,8-tetrahydro-2-naphthaleneethanamine derivatives?

X-ray crystallography is definitive for stereochemical assignments. For example, C10–C1–C2 bond angles (122.13°) and torsion angles derived from crystallographic data (Acta Crystallographica Section E) confirm chair conformations in tetrahydro derivatives . When crystals are unavailable, nuclear Overhauser effect spectroscopy (NOESY) NMR can differentiate cis/trans isomers by correlating spatial proximity of hydrogens .

Toxicology and Safety

Q. Q4. What are the critical toxicological endpoints for 5,6,7,8-tetrahydro-2-naphthaleneethanamine in preclinical studies?

Key endpoints include hepatic and renal effects, based on structural analogs like naphthalene derivatives. Subacute oral exposure studies in rodents (28-day) should monitor serum ALT/AST (liver enzymes) and creatinine (renal function). Inhalation exposure models require particle size analysis (<5 µm for alveolar deposition) and spirometry to assess respiratory toxicity . Dose-response studies should adhere to OECD Test Guideline 407 for systemic toxicity screening .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported synthetic yields or biological activity data?

Contradictions often arise from impurities or methodological variability. For synthesis, cross-validate yields using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity . In biological assays, ensure consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

Functional Group Reactivity

Q. Q6. What strategies enable selective oxidation of the tetrahydro-naphthalene ring while preserving the ethanamine moiety?

Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively targets the electron-rich 5,6-dihydro region, forming epoxides. Alternatively, ozonolysis at -78°C cleaves the 7,8-double bond without affecting the amine. Reaction progress should be tracked via Fourier-transform infrared spectroscopy (FTIR) to monitor carbonyl formation (1700–1750 cm⁻¹) .

Comparative Studies

Q. Q7. How do structural analogs like 5,5,8,8-tetramethyl derivatives differ in physicochemical properties?

Methyl substitution at the 5,8-positions increases hydrophobicity (logP +0.8) and steric hindrance, reducing metabolic clearance in microsomal assays. Comparative solubility studies in simulated gastric fluid (pH 1.2) show a 40% decrease in solubility for tetramethyl derivatives versus the parent compound, impacting bioavailability .

Methodological Validation

Q. Q8. What quality control protocols ensure reproducibility in synthesizing 5,6,7,8-tetrahydro-2-naphthaleneethanamine?

  • Purity : Batch analysis via gas chromatography (GC) with flame ionization detection (FID), acceptance criteria ≥98% .
  • Stability : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
  • Documentation : Detailed logs of catalyst lot numbers, solvent suppliers, and reaction timelines to trace variability .

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